molecular formula C10H11FO B2975922 1-(4-Fluorophenyl)cyclobutan-1-ol CAS No. 339365-53-6

1-(4-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B2975922
CAS No.: 339365-53-6
M. Wt: 166.195
InChI Key: MBVLHXXNLWCACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a para-fluorophenyl substituent. Cyclobutanol’s strained four-membered ring confers unique steric and electronic properties, while the fluorine atom on the aromatic ring enhances metabolic stability and bioavailability, traits often exploited in medicinal chemistry .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVLHXXNLWCACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339365-53-6
Record name 1-(4-fluorophenyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)cyclobutan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures.

Scientific Research Applications

1-(4-Fluorophenyl)cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural features, molecular weights, and applications of 1-(4-Fluorophenyl)cyclobutan-1-ol with related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Applications/Notes References
This compound Cyclobutanol with 4-fluorophenyl group ~152.18 (calculated*) Not available Hypothetical scaffold for drug design -
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol Amino-methyl-fluorophenyl substituent 100% purity (exact MW not provided) 1402152-75-3 Industrial and scientific research
4-Fluoro-1-butanol Linear fluorinated primary alcohol 94.11 (C₄H₉FO) 372-93-0 Solvent, synthetic intermediate
Ezetimibe Contains 4-fluorophenyl group in azetidinone 409.4 Not provided Cholesterol absorption inhibitor (drug)
1-[(methylamino)methyl]cyclobutan-1-ol Methylamino-methyl substituent 115.18 1461706-88-6 Research chemical (solubility in water)

*Calculated molecular weight based on formula C₁₀H₁₁FO: 10(12) + 11(1) + 19 + 16 = 152.

Key Observations:
  • Cyclobutanol vs.
  • Fluorophenyl Substituents : The para-fluorophenyl group enhances lipophilicity and metabolic stability, a feature shared with ezetimibe, where it contributes to target binding .

Pharmacological Potential

  • Ezetimibe Analogy : The 4-fluorophenyl group in ezetimibe highlights its role in enhancing drug-receptor interactions . This compound’s structure could similarly optimize pharmacokinetics in bioactive molecules.
  • Cyclobutanol in Medicinal Chemistry: Cyclobutanol rings are increasingly used to modulate steric effects and metabolic pathways, as seen in investigational compounds like 1-[(cycloheptylamino)methyl]cyclobutan-1-ol () .

Biological Activity

1-(4-Fluorophenyl)cyclobutan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C10H11FOC_{10}H_{11}FO. Its structure features a cyclobutane ring substituted with a fluorinated phenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of cellular pathways that are critical in disease processes. The specific targets and pathways affected by this compound are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities .

Biological Activity Evaluation

Research on this compound has indicated several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects in vitro, indicating a potential for development as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various cyclobutanol derivatives on human cancer cell lines. The results indicated that derivatives with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts. The study reported a significant reduction in cell viability at concentrations as low as 5 µM .

Study 2: Enzyme Interaction

Another study focused on the interaction of cyclobutanol derivatives with cytochrome P450 enzymes. It was found that certain substitutions could enhance enzyme inhibition, which is crucial for drug metabolism and efficacy .

Table 1: Biological Activity Summary of this compound

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cells
Enzyme InhibitionInhibition of cytochrome P450
Anti-inflammatoryPotential modulation of inflammatory pathways

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundCyclobutane + FluorineAntiproliferative effects
3-Amino-1-(4-fluorophenyl)cyclobutan-1-olAmino group + FluorineEnhanced anticancer activity
3-Amino-3-(4-methylphenyl)cyclobutan-1-olMethyl group + Amino groupAnti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.